

Structure-Activity Relationship of 4-Nitroimidazole Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 4-Methyl-5-nitroimidazole

Cat. No.: B043955

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The 4-nitroimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 4-nitroimidazole derivatives, focusing on their anticancer and antimicrobial properties. The information is compiled from recent studies to aid researchers and drug development professionals in designing more potent and selective therapeutic agents.

Key SAR Insights for 4-Nitroimidazole Derivatives

The biological activity of 4-nitroimidazole derivatives is intricately linked to their structural features. The nitro group at the 4-position is a critical pharmacophore, often essential for the compound's mechanism of action, which typically involves bioreductive activation under hypoxic conditions found in tumors and anaerobic bacteria.^{[1][2][3][4]}

For Antitubercular Activity:

- **Position of the Nitro Group:** 4-nitroimidazoles, such as PA-824, are active against both aerobic and anaerobic *Mycobacterium tuberculosis* (Mtb), whereas 5-nitroimidazoles like metronidazole are only active against anaerobic Mtb.
- **Bicyclic Systems:** The presence of a bicyclic oxazine ring fused to the imidazole is a key determinant of aerobic activity in the 4-nitroimidazole series.

- **Lipophilic Tail:** A lipophilic side chain is crucial for both aerobic and anaerobic activity of 4-nitroimidazoles. Removal of this side chain leads to a dramatic loss of activity.
- **2-Position Oxygen:** An oxygen atom at the 2-position of the nitroimidazole structure is also a key feature for aerobic antitubercular activity.

For Anticancer Activity:

- **Substituents on the Imidazole Ring:** The introduction of various substituents can significantly modulate anticancer potency. For instance, derivatives bearing aryl piperazine, tetrazole, and 1,3,4-thiadiazole moieties have demonstrated significant cytotoxic effects against various human cancer cell lines.
- **Hypoxic Selectivity:** The nitro group enables selective toxicity towards hypoxic tumor cells. Under low oxygen conditions, the nitro group is reduced to form reactive radicals that induce cellular damage.^[5]
- **Free Thiol Group:** In a series of nitroimidazoles linked to oxadiazole or triazole rings, compounds containing a free thiol group showed the strongest antiproliferative activity under both normoxic and hypoxic conditions.^{[6][7]}

For General Antimicrobial Activity:

- **Hybrid Molecules:** Synthesizing hybrid molecules that combine the 4-nitroimidazole core with other heterocyclic rings like 1,3,4-thiadiazole or 1,3,4-oxadiazole has proven to be an effective strategy for developing potent antimicrobial agents.^{[1][8][9]}
- **Inhibition of Specific Enzymes:** Some 4-nitroimidazole derivatives exert their antimicrobial effect by inhibiting essential bacterial enzymes. For example, certain 1,3,4-oxadiazole-containing derivatives were identified as potent inhibitors of *Escherichia coli* β -ketoacyl-acyl carrier protein synthase III (FabH).^[9]

Comparative Performance Data

The following tables summarize the quantitative biological activity data for representative 4-nitroimidazole derivatives from various studies.

Table 1: Anticancer Activity of 4-Nitroimidazole Derivatives

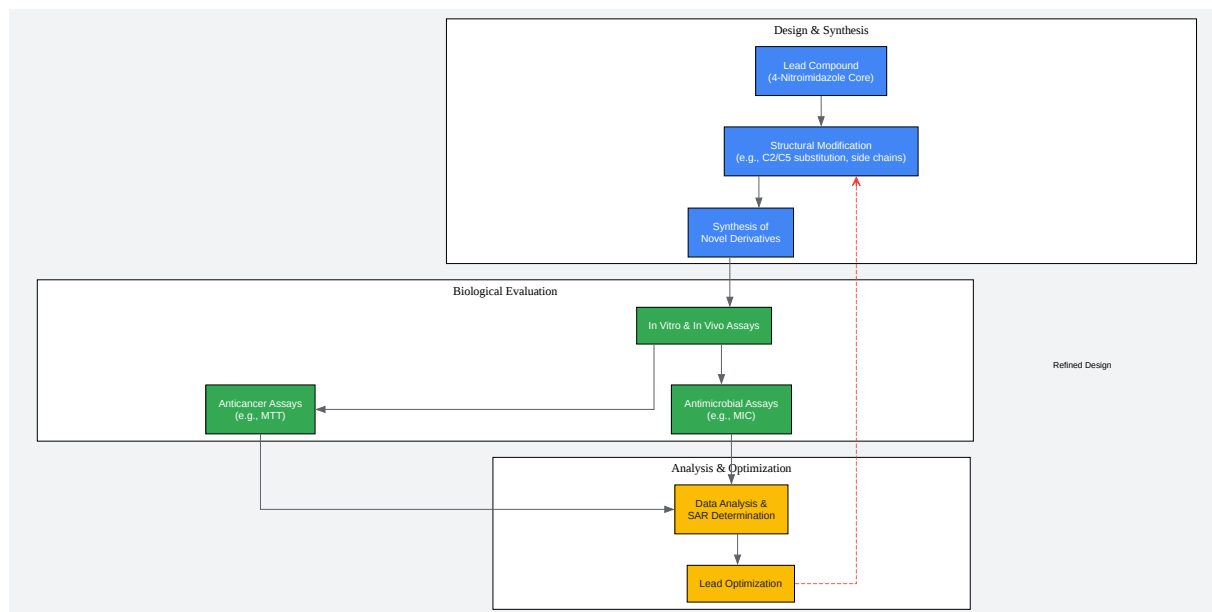
Compound ID	Modifications	Cancer Cell Line	IC50 (μM)	Reference
17	4-nitroimidazole with tetrazole	HL-60	Low micromolar	[10]
11	4-nitroimidazole with aryl piperazine	Various	8.60 - 64.0	[10]
18	4-nitroimidazole with 1,3,4-thiadiazole	Various	8.25 - 43.55	[10]
5f, 5k	3-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylsulfanyl)-1-(4-substituted phenyl-piperazin-1-yl)-propan-1-one	MCF-7	~1.0 μg/mL	
5d	3-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylsulfanyl)-1-(4-substituted phenyl-piperazin-1-yl)-propan-1-one	PC3	~4.0 μg/mL	
21b	Nitroimidazole-triazole with free thiol	HCT116 (Hypoxic)	4.69 - 11.56	[6][7]

Table 2: Antimicrobial Activity of 4-Nitroimidazole Derivatives

Compound ID	Modifications	Bacterial Strain	MIC (µg/mL)	Reference
11	2-(2-methoxyphenyl)-5-((2-methyl-5-nitro-1H-imidazol-1-yl)methyl)-1,3,4-oxadiazole	E. coli, S. aureus	1.56 - 3.13	[9]
12	2-((2-methyl-5-nitro-1H-imidazol-1-yl)methyl)-5-(2-methylbenzyl)-1,3,4-oxadiazole	E. coli, S. aureus	1.56 - 6.25	[9]
17	4-nitroimidazole with tetrazole	S. aureus, MRSA, M. tuberculosis	Potent	[10]
18	4-nitroimidazole with 1,3,4-thiadiazole	S. aureus, MRSA, M. tuberculosis	Potent	[10]

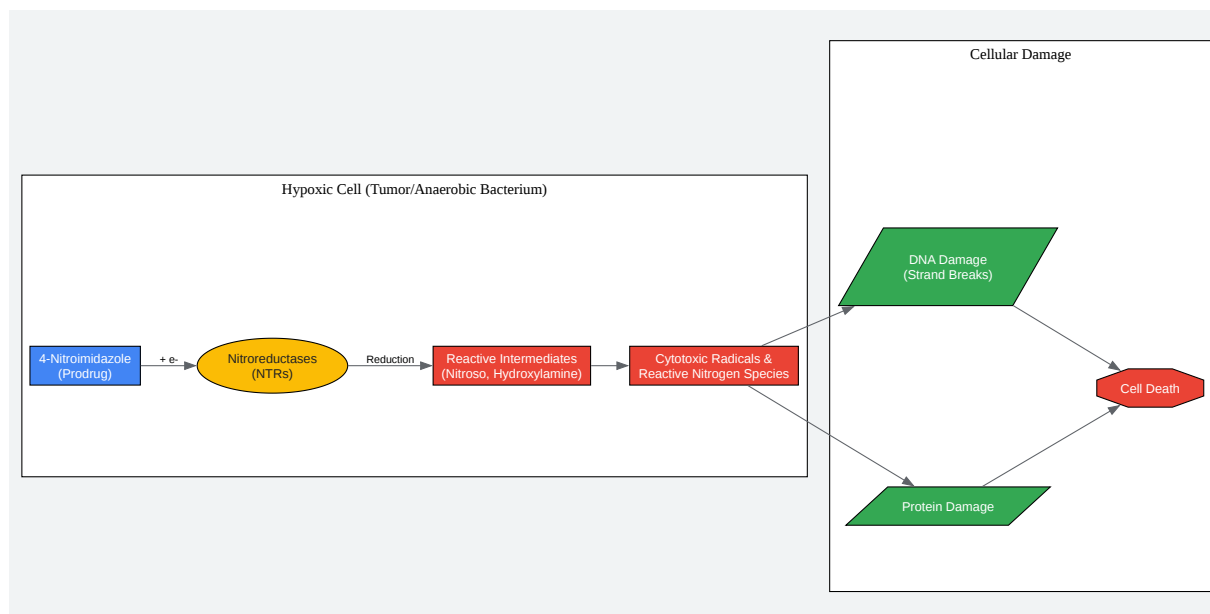
Visualizing SAR Workflows and Mechanisms

Diagrams created using Graphviz help to visualize the complex relationships in SAR studies and the mechanisms of action.



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Caption: General workflow for a structure-activity relationship (SAR) study.



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Caption: Bio-reductive activation mechanism of 4-nitroimidazoles under hypoxia.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of results. Below are generalized protocols for commonly cited experiments.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

1. Cell Seeding:

- Harvest cancer cells from culture and perform a cell count.

- Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 μ L of complete culture medium.
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[\[11\]](#)

2. Compound Treatment:

- Prepare serial dilutions of the 4-nitroimidazole derivatives in culture medium.
- Remove the old medium from the wells and add 100 μ L of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
- Incubate the plate for 48-72 hours under the same conditions.

3. MTT Addition and Incubation:

- After the incubation period, add 10 μ L of sterile MTT solution (5 mg/mL in PBS) to each well.
[\[11\]](#)[\[12\]](#)
- Incubate the plate for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[\[8\]](#)

4. Solubilization and Measurement:

- Carefully remove the medium containing MTT.
- Add 100-150 μ L of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[\[12\]](#)
- Gently shake the plate to ensure complete dissolution.
- Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[\[12\]](#)
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: Broth Microdilution for MIC Determination

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

1. Preparation of Compounds:

- Dissolve the 4-nitroimidazole derivatives in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
- Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). Each well should contain 100 μ L of the diluted compound.

2. Inoculum Preparation:

- Culture the bacterial strain overnight on an agar plate.
- Pick several colonies and suspend them in sterile broth.
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately $1-2 \times 10^8$ CFU/mL.[\[13\]](#)
- Dilute this suspension to achieve the final desired inoculum concentration (typically 5×10^5 CFU/mL in the well).[\[5\]](#)

3. Inoculation and Incubation:

- Add 100 μ L of the standardized and diluted bacterial inoculum to each well of the microtiter plate, bringing the final volume to 200 μ L.
- Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
- Incubate the plate at 37°C for 18-24 hours.[\[5\]](#)

4. MIC Determination:

- After incubation, visually inspect the plates for bacterial growth (turbidity).
- The MIC is the lowest concentration of the compound at which no visible growth is observed. [10] This can also be determined by measuring the optical density (OD) with a plate reader. [9]

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